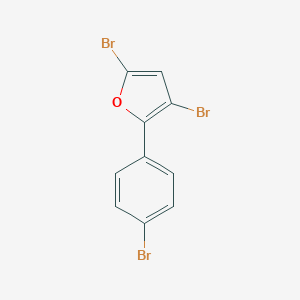

3,5-Dibromo-2-(4-bromophenyl)furan

説明

3,5-Dibromo-2-(4-bromophenyl)furan is a halogenated furan derivative with the molecular formula C₁₀H₅Br₃O. Its structure comprises a furan ring substituted with bromine atoms at the 3- and 5-positions and a 4-bromophenyl group at the 2-position. The electron-withdrawing bromine substituents enhance its stability and influence its reactivity, making it a candidate for cross-coupling reactions and catalytic processes.

特性

分子式 |

C10H5Br3O |

|---|---|

分子量 |

380.86g/mol |

IUPAC名 |

3,5-dibromo-2-(4-bromophenyl)furan |

InChI |

InChI=1S/C10H5Br3O/c11-7-3-1-6(2-4-7)10-8(12)5-9(13)14-10/h1-5H |

InChIキー |

STIBOXNSWJKPPI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C(O2)Br)Br)Br |

正規SMILES |

C1=CC(=CC=C1C2=C(C=C(O2)Br)Br)Br |

製品の起源 |

United States |

類似化合物との比較

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Structure : A dihydrofuran ring with bromine at the 3- and 4-positions and four phenyl groups at the 2- and 5-positions.

Key Features :

- Crystal Structure : Exhibits Br⋯Br contacts (3.489 Å) and C–H⋯H interactions, contributing to its solid-state stability .

- Synthesis : Prepared via bromination of tetraphenyl-dihydrofuran precursors.

- Reactivity : The dihydrofuran ring is less aromatic than fully conjugated furans, leading to distinct electronic properties.

Comparison : Unlike 3,5-Dibromo-2-(4-bromophenyl)furan, this compound lacks a bromophenyl substituent and instead features bulky phenyl groups. The bromine positions (3,4 vs. 3,5) alter electronic distribution, affecting its dipole moment and intermolecular interactions .

1,3-Bis(4-bromophenyl)-5,6-dimethyl-4,7-dihydrobenzo[c]furan (Compound 2)

Structure : A fused dihydrobenzo[c]furan core with two 4-bromophenyl groups and methyl substituents.

Key Features :

- Synthesis : Formed via cyclohydration of 1,4-diketones, a method applicable to furan derivatives .

- Comparison: The benzo[c]furan scaffold enhances conjugation compared to simple furans. However, the absence of bromine on the furan ring in Compound 2 reduces its electron-deficient character relative to 3,5-Dibromo-2-(4-bromophenyl)furan. The latter’s three bromine atoms likely increase its oxidative stability and Lewis acidity .

1,3-Bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene (Compound 4)

Structure : A thiophene analog of Compound 2, with sulfur replacing the furan oxygen.

Key Features :

- Synthesis : Derived from diketone precursors using P₄S₁₀, highlighting the interchangeability of heterocycles in synthetic design .

- Thermal Stability: Thiophene derivatives generally exhibit higher thermal stability than furans due to sulfur’s lower electronegativity. Comparison: The substitution of oxygen with sulfur in thiophene alters electronic properties, reducing dipole interactions but enhancing charge transport.

Data Table: Comparative Analysis

| Compound Name | Core Structure | Substituents | Bromine Positions | Key Properties |

|---|---|---|---|---|

| 3,5-Dibromo-2-(4-bromophenyl)furan | Furan | 4-Bromophenyl, 3,5-Br | 3,5, 4 (phenyl) | High polarity, potential oxidative stability, electron-deficient ring |

| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | Dihydrofuran | 3,4-Br, 2,5-Ph | 3,4 | Br⋯Br contacts, steric hindrance from phenyl groups |

| 1,3-Bis(4-bromophenyl)-5,6-dimethyl-4,7-dihydrobenzo[c]furan | Benzo[c]furan | 4-Bromophenyl (×2), methyl (×2) | None on furan | Extended conjugation, fused aromatic system |

| 1,3-Bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene | Benzo[c]thiophene | 4-Bromophenyl (×2), methyl (×2) | None on thiophene | Enhanced thermal stability, sulfur-mediated charge transport |

Research Findings and Implications

- Electronic Effects: Bromine substituents on the furan ring (e.g., 3,5-Dibromo-2-(4-bromophenyl)furan) significantly lower the LUMO energy, facilitating nucleophilic attacks compared to non-brominated analogs .

- NMR Characterization : Furan α-carbons in brominated derivatives exhibit distinct chemical shifts (e.g., 119–122 ppm for C–Br environments), aiding structural elucidation .

- Synthetic Flexibility : The synthesis of 3,5-Dibromo-2-(4-bromophenyl)furan could leverage methods from , such as Friedel-Crafts acylation or cyclohydration, modified for bromination steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。